N-(1-cyano-1,2-dimethylpropyl)-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, a dimethylpropyl group, and an imidazolidinone ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone ring, followed by the introduction of the cyano and dimethylpropyl groups. Common reagents used in these reactions include acyl chlorides, amines, and nitriles. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, waste management, and adherence to safety regulations.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and imidazolidinone ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Fenoxanil: N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propionamide
Benzamide derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetamide is unique due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-5-11-20(15-9-7-6-8-10-15)17(26)24(18(27)23-20)12-16(25)22-19(4,13-21)14(2)3/h6-10,14H,5,11-12H2,1-4H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZAKJHAMCENPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)CC(=O)NC(C)(C#N)C(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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